Product packaging for Duador(Cat. No.:CAS No. 70433-02-2)

Duador

Cat. No.: B1204988
CAS No.: 70433-02-2
M. Wt: 548.5 g/mol
InChI Key: PDNBZMXDIQRBBZ-KMYXDLQKSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Duador is a short-acting, non-depolarizing neuromuscular blocking agent investigated for clinical use. As a research chemical, it offers a valuable profile for studies in neuromuscular physiology and pharmacology. Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors at the postsynaptic membrane of the neuromuscular junction, leading to skeletal muscle relaxation . Research indicates this compound is a potent muscle relaxant with an intermediate duration of action. Studies note that it exhibits no cumulative effects even after repeated administration, and its effects are easily reversed by anticholinesterase agents such as edrophonium . A notable cardiovascular effect observed was a transient increase in heart rate, which was inversely proportional to the control rate, while having no significant effect on mean blood pressure . This specific pharmacological profile makes this compound a compound of interest for researching neuromuscular transmission, developing reversal strategies, and comparative studies with other muscle relaxants like atracurium and vecuronium . This product is designated for Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H48Br2N2 B1204988 Duador CAS No. 70433-02-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

70433-02-2

Molecular Formula

C26H48Br2N2

Molecular Weight

548.5 g/mol

IUPAC Name

(4aS,4bR,6aS,8R,10aS,10bS,12aS)-1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-2H-naphtho[2,1-f]quinolin-1-ium;dibromide

InChI

InChI=1S/C26H48N2.2BrH/c1-25-14-12-21(28(5)17-6-7-18-28)19-20(25)10-11-22-23(25)13-15-26(2)24(22)9-8-16-27(26,3)4;;/h20-24H,6-19H2,1-5H3;2*1H/q+2;;/p-2/t20-,21+,22+,23-,24-,25-,26-;;/m0../s1

InChI Key

PDNBZMXDIQRBBZ-KMYXDLQKSA-L

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-]

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-]

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC[N+]4(C)C)C)[N+]5(CCCC5)C.[Br-].[Br-]

Related CAS

66052-67-3 (Parent)

Synonyms

dihydrochandonium
dihydrochandonium dibromide
dihydrochandonium diiodide
dihydrochandonium iodide
Duador
HS 692
RGH-4201

Origin of Product

United States

Molecular Basis of Duador S Action at the Neuromuscular Junction

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

The nicotinic acetylcholine receptor is a ligand-gated ion channel critical for transmitting nerve impulses to muscle fibers, leading to muscle contraction pdn.ac.lkresearchgate.netoup.comcore.ac.uk. Duador primarily targets this receptor to induce its blocking effect.

This compound functions as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptor pdn.ac.lkresearchgate.net. In this role, this compound binds to the same sites on the nAChR that acetylcholine (ACh), the endogenous neurotransmitter, would normally occupy pdn.ac.lk. By binding to these sites, this compound prevents acetylcholine from initiating the conformational changes necessary for receptor activation and subsequent ion channel opening pdn.ac.lkresearchgate.netjapsonline.comoup.com. This competitive blockade effectively inhibits the depolarizing effect of acetylcholine, thereby preventing muscle fiber stimulation and contraction pdn.ac.lkresearchgate.net. While primarily recognized for its nicotinic antagonism, some research suggests this compound may also exhibit a relatively greater effect on postsynaptic muscarinic receptors compared to certain other non-depolarizing agents researchgate.net.

The muscle-type nicotinic acetylcholine receptor is a pentameric macromolecule, typically composed of two α subunits, one β subunit, one δ subunit, and one ε (or γ in fetal receptors) subunit pdn.ac.lkoup.com. Each receptor possesses two receptive sites for ligand binding, located at the interfaces of the two α subunits with their neighboring subunits (α-δ and α-ε/γ) pdn.ac.lkoup.com. For the ion channel to open and allow ion flow, two acetylcholine molecules must bind, one to each of these receptive sites pdn.ac.lkoup.com. Non-depolarizing muscle relaxants, including this compound, generally possess quaternary ammonium (B1175870) groups that compete with acetylcholine for these binding sites pdn.ac.lkjapsonline.com. The binding of this compound to even one of these sites is often sufficient to prevent neuromuscular transmission oup.com.

The binding of acetylcholine to the nAChR normally induces a rapid conformational change in the receptor protein, leading to the opening of its integral ion channel oup.com. This opening allows the influx of cations, primarily sodium, which depolarizes the muscle endplate membrane and triggers an action potential, resulting in muscle contraction pdn.ac.lkcore.ac.uk. As a competitive antagonist, this compound binds to the acetylcholine binding sites but does not induce the necessary conformational shift required for channel opening pdn.ac.lkresearchgate.netjapsonline.com. Instead, its presence at these sites stabilizes the receptor in a closed, non-conducting state, thereby preventing acetylcholine from initiating the conformational changes that would lead to depolarization and muscle contraction.

Cholinesterase Enzyme Interactions

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial for terminating cholinergic signaling by hydrolyzing acetylcholine in the synaptic cleft nih.govpdn.ac.lkresearchgate.net. This compound exhibits differential interactions with these enzymes.

Studies have investigated the interaction of this compound with human red cell acetylcholinesterase (AChE). Research indicates that this compound has a relatively weak inhibitory effect on AChE. In assay systems containing 5% hemolyzed red cells, the inhibitory concentration 50% (IC50) for this compound against AChE was found to be greater than 10⁻⁵ mol litre⁻¹ nih.gov. This suggests that while this compound can interact with AChE, its capacity to inhibit this enzyme is limited, and it is not considered a potent AChE inhibitor nih.gov.

In contrast to its weak effect on AChE, this compound demonstrates a relatively potent inhibitory profile against human plasma butyrylcholinesterase (BuChE) nih.gov. In assay systems containing 5% plasma, the IC50 for this compound's inhibition of BuChE was less than 10⁻⁵ mol litre⁻¹ nih.gov. While potent, this compound was found to be less potent as a BuChE inhibitor compared to pancuronium (B99182), another neuromuscular blocking agent, which had an IC50 of 6.1 x 10⁻⁸ mol litre⁻¹ in similar assay systems nih.gov. Neither AChE nor BuChE are substrates for this compound; rather, this compound acts as an inhibitor nih.gov.

Table 1: Inhibitory Profiles of this compound on Cholinesterase Enzymes

EnzymeIC50 (mol litre⁻¹)Reference
Acetylcholinesterase (AChE)> 10⁻⁵ nih.gov
Butyrylcholinesterase (BuChE)< 10⁻⁵ nih.gov

This compound, chemically known as Dihydrochandonium (B1198197), is a significant aminosteroid (B1218566) compound recognized for its activity as a non-depolarizing neuromuscular blocking agent. guidetopharmacology.org Its mechanism of action primarily targets the intricate processes at the neuromuscular junction, a specialized synapse crucial for transmitting signals from motor neurons to skeletal muscle fibers, thereby initiating muscle contraction. metabolomicsworkbench.orgnih.gov

Structure Activity Relationship Sar and Structure Conformation Relationship Scr Studies of Duador and Analogs

Quaternary Ammonium (B1175870) Group Topology and Pharmacophore Modeling

The quintessential feature of competitive neuromuscular blocking agents like Duador is the presence of two positively charged nitrogen centers, typically quaternary ammonium groups, separated by a specific distance. This bisquaternary structure is fundamental to their ability to bind effectively to the two alpha-subunits of the nAChR, thereby blocking the binding of acetylcholine (B1216132) and preventing muscle depolarization. oup.com

Significance of Interonium Distance and Spatial Orientation

The distance between the two quaternary nitrogen atoms, known as the interonium distance, is a critical determinant of both potency and selectivity. Pharmacophore models for neuromuscular blockade consistently highlight an optimal distance range for effective interaction with the nAChR. Research has shown that a longer interonium distance generally favors neuromuscular blockade, while a shorter distance tends to impart a greater degree of ganglion-blocking activity, which can lead to undesirable cardiovascular side effects. oup.com

The rigid steroid nucleus of this compound and its parent compound, Chandonium, serves as a spacer to maintain a relatively fixed interonium distance. wikipedia.org For Chandonium, this distance is approximately 10.2 Å. oup.com This falls within the range considered effective for neuromuscular blockade. The specific spatial orientation of these charged heads, dictated by the rigid conformation of the steroid scaffold, ensures a precise fit into the receptor's binding sites.

Table 1: Interonium Distances and Primary Blocking Activity of Various Neuromuscular Blocking Agents
CompoundInteronium Distance (Å)Primary Blocking Activity
HS-3428.0Neuromuscular & Ganglionic
Hexamethonium (C6)9.0Ganglionic
Chandonium (HS-310)10.2Neuromuscular
d-Tubocurarine10.8Neuromuscular
Pancuronium (B99182)11.4Neuromuscular
Decamethonium (C10)14.0Neuromuscular (Depolarizing)
Pipecuronium16.0Neuromuscular

Data sourced from a comparative analysis of neuromuscular blocking agents. oup.com

Role of Functional Groups in Receptor Recognition

While the bisquaternary structure is paramount, other functional groups and modifications to the steroid nucleus play a significant role in modulating potency and receptor recognition. SAR studies on this compound and its analogs have revealed several key factors:

Saturation of the Steroid Nucleus : this compound (Dihydrochandonium) is the 5,6-saturated analog of Chandonium. This structural modification, removing the double bond from the B-ring of the steroid, results in a decrease in neuromuscular blocking potency by approximately half. researchgate.net This suggests that the electronic configuration and slight conformational changes imparted by the double bond in Chandonium contribute favorably to receptor binding.

Bulk of the Onium Groups : The size of the alkyl substituents on the quaternary nitrogens also influences activity. Studies on Chandonium analogs showed that increasing the bulk of these groups, for instance, by replacing N-methyl groups with N-ethyl groups (bisethiodide analogs), leads to a decrease in potency. researchgate.net This indicates a steric constraint within the receptor's binding pocket that favors smaller, less bulky quaternary heads.

Table 2: Relative Neuromuscular Blocking Potency of this compound and Analogs
CompoundKey Structural Difference from ChandoniumRelative Potency
Chandonium (HS-310)Reference Compound (Androst-5-ene)1.0
This compound (Dihydrochandonium, HS-692)Saturation of 5-6 double bond~0.5
NN-diethyl analog of this compound (HS-693)N-ethyl groups instead of N-methyl on onium heads~0.25
Triethyl analog of Chandonium (HS-704)Three N-ethyl groups~0.1

Data derived from comparative studies on Chandonium analogs. researchgate.net

Stereochemical Influences on Receptor Binding and Selectivity

The interaction between a drug and its receptor is a three-dimensional event, making stereochemistry a critical factor in determining biological activity. The nAChR possesses a chiral binding site, meaning it can differentiate between stereoisomers of a ligand.

Enantiomeric and Diastereomeric Effects on Molecular Interactions

For many neuromuscular blockers, one stereoisomer is significantly more potent than its mirror image (enantiomer) or other diastereomers. A classic example is d-tubocurarine, which is substantially more active than its l-isomer. This difference in activity arises because only the correct enantiomer can achieve a three-point attachment with the corresponding complementary sites on the receptor, leading to a stable drug-receptor complex and effective blockade. The inactive enantiomer, despite having the same chemical formula and connectivity, cannot achieve this optimal fit.

While specific studies isolating and comparing different stereoisomers of this compound are not prevalent, its synthesis is based on a specific steroid backbone (5α-androstane). This results in a molecule with a well-defined and rigid three-dimensional geometry. The specific spatial arrangement of the pyrrolidinyl group at the 3β-position and the aza-D-homo ring system is a direct consequence of this stereochemistry and is essential for its interaction with the receptor.

Molecular Conformation and Flexibility in Ligand-Receptor Association

The conformation and flexibility of a molecule are intrinsically linked to its biological activity. For neuromuscular blockers, a rigid molecular structure is generally preferred for achieving high potency and selectivity.

This compound is classified as a "pachycurare," a term for bulky and rigid molecules that typically act as non-depolarizing blockers. The androstane (B1237026) skeleton provides a rigid platform that minimizes conformational freedom. wikipedia.org This rigidity ensures that the optimal interonium distance required for binding to the two receptor sites is maintained, reducing the energetic penalty that a more flexible molecule would have to pay to adopt the correct binding conformation. In general, increased molecular flexibility can lead to lower selectivity, as the molecule may be able to adopt conformations that allow it to bind to other, unintended receptors (e.g., muscarinic or ganglionic nicotinic receptors). researchgate.net

The slight decrease in potency observed when converting Chandonium to the more saturated this compound may be partly attributed to subtle changes in the conformation and rigidity of the steroid B-ring, highlighting the sensitivity of the receptor to the precise shape and electronic properties of the ligand. researchgate.net The inherent rigidity of the aminosteroid (B1218566) class, as exemplified by this compound, is a key design principle for creating potent and selective neuromuscular blocking agents.

Low-Energy Conformations and Binding Affinity

The binding of this compound to the nAChR is a highly specific interaction dictated by the molecule's three-dimensional shape and the distribution of its charged groups. This compound, a bisquaternary aminosteroid, blocks the nAChR by competitively antagonizing the binding of the neurotransmitter acetylcholine. mdpi.com Its potency is significantly influenced by the distance between the two quaternary ammonium heads, which are located on the A and D rings of the steroid nucleus. oup.com

The rigid steroid structure ensures an optimal separation of these positive charges, allowing for a precise fit within the binding sites of the receptor. The molecular length of this compound, approximately 21 Å, is considered to be within the optimal range for potent neuromuscular blocking agents, enabling it to effectively bridge the distance between the receptive sites on the muscle endplate nAChR. oup.com

Studies on aminosteroid analogs have demonstrated that modifications to the steroid skeleton or the quaternary ammonium groups can significantly impact binding affinity. For instance, the nature of the quaternizing group on the nitrogen atoms is crucial; bulkier groups than the methyl groups found in this compound can lead to steric hindrance and a decrease in potency. oup.com The high hydrophilicity of the dimethyl onium heads of this compound is also thought to contribute to its high potency by allowing for strong interactions within the aqueous environment of the synaptic cleft and the polar regions of the receptor binding pocket. oup.com

Table 1: Key Structural Features of this compound Influencing Binding Affinity

Structural FeatureRole in Binding Affinity
Bisquaternary Ammonium Structure Provides two positive charges for strong electrostatic interactions with anionic sites on the nAChR.
Steroid Nucleus Acts as a rigid spacer, maintaining an optimal distance between the two quaternary heads for effective receptor bridging.
Molecular Length (~21 Å) Fits within the optimal dimensions for spanning the binding sites of the nAChR. oup.com
Dimethylpiperazinium Heads The specific quaternary groups contribute to the overall hydrophilicity and minimize steric hindrance, enhancing potency. oup.com
3- and 17-acetoxy Groups These ester groups contribute to the overall electronic and steric profile of the molecule, influencing its interaction with the receptor. oup.com

Dynamic Behavior of this compound in Biological Milieu

The interaction of this compound with the nAChR is not a static event but rather a dynamic process involving conformational changes in both the ligand and the receptor. While experimental data detailing the precise dynamic behavior of this compound at the atomic level is limited, computational methods such as molecular dynamics (MD) simulations can provide valuable insights into these processes.

MD simulations of nAChRs have been employed to study the binding of various ligands and the conformational transitions of the receptor. mdpi.comnih.gov These studies reveal that the binding pocket of the nAChR is flexible and can adapt to the shape and charge distribution of the incoming ligand. Upon binding, this compound likely induces or stabilizes a specific conformation of the receptor that prevents ion channel opening, thereby blocking neuromuscular transmission.

The steroid nucleus of this compound, being relatively rigid, is expected to undergo minimal conformational changes in solution. However, the piperazinium rings and the acetoxy groups possess some degree of rotational freedom, which could allow the molecule to adopt an optimal conformation for binding within the receptor pocket. The dynamic interplay of electrostatic and van der Waals interactions between this compound and the amino acid residues of the nAChR binding site would ultimately determine the stability of the bound complex and the duration of the neuromuscular block. The flexibility of certain loops within the nAChR binding site, such as loop C, is known to be critical for accommodating ligands. mdpi.com

Further molecular dynamics studies specifically focused on the this compound-nAChR complex would be invaluable in elucidating the precise conformational changes that occur upon binding and the key intermolecular interactions that stabilize the blocked state of the receptor.

Rational Design Principles Derived from this compound's Chemical Structure

The development of this compound and other aminosteroid neuromuscular blocking agents is a prime example of rational drug design, where a deep understanding of SAR principles is used to optimize the therapeutic properties of a lead compound. The design of this compound can be seen as an evolution from earlier aminosteroid agents like pancuronium. nih.gov

A key design principle in this class of drugs is the "bisquaternary rule," which posits that two quaternary ammonium groups separated by a specific distance are essential for high neuromuscular blocking potency. oup.com The rigid steroid skeleton of androstane was chosen as the scaffold to precisely control this inter-onium distance. nih.gov

The rational design of this compound involved several key modifications to the pancuronium structure aimed at improving its pharmacological profile:

Modification of the Quaternary Groups: The piperidinium (B107235) groups in pancuronium were replaced with dimethylpiperazinium groups in this compound. This change was likely intended to alter the molecule's hydrophilicity and steric profile, which, as SAR studies have shown, can significantly impact potency and side-effect profiles. oup.com Specifically, the design of this compound aimed to create a compound with minimal cardiovascular side effects, such as the tachycardia associated with pancuronium. oup.com

Optimization of the Steroid Skeleton: The androstane skeleton provides a robust and well-defined three-dimensional structure. The specific stereochemistry of the substituents on the steroid rings is critical for ensuring the correct orientation of the functional groups for optimal receptor interaction.

The overarching principle in the rational design of this compound was to create a molecule with high affinity and specificity for the nAChR at the neuromuscular junction, leading to a potent and predictable neuromuscular block, while minimizing off-target effects. This was achieved through a systematic exploration of the SAR of the aminosteroid scaffold, leading to the specific combination of structural features found in this compound.

Computational Chemistry and Molecular Modeling of Duador

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a cheminformatics approach that correlates the biological activity of compounds with their molecular features or descriptors. researchgate.netmdpi.comfrontiersin.org By establishing mathematical models, QSAR aims to predict the activity of new or untested compounds, thereby streamlining the drug discovery process and reducing the need for extensive experimental testing. scielo.brfrontiersin.orggoogle.com

The development of predictive QSAR models for neuromuscular blocking potency involves identifying molecular descriptors that significantly influence the compound's ability to block neuromuscular transmission. For neuromuscular blocking agents like Duador, QSAR models can enhance traditional Structure-Activity Relationship (SAR) studies by incorporating computer-based quantitative analyses, often preceding chemical synthesis. oup.com These models can reveal molecular features crucial for the desired activity. mdpi.com

The process typically begins with a dataset of compounds with known neuromuscular blocking potencies and their corresponding molecular structures. Various machine learning algorithms, such as decision trees, support vector machines, deep neural networks, and random forests, are employed to build these models. scielo.brmdpi.com The goal is to establish a robust correlation between the structural properties (e.g., electronic properties, steric hindrance, lipophilicity, molecular length) and the observed biological activity (e.g., ED50 or ED95 values for neuromuscular blockade). oup.comnih.govresearchgate.net

For instance, studies on neuromuscular blocking agents have explored correlations between molecular length and potency, suggesting that the size of these agents can influence their interaction with receptor sites. oup.com The development of such models allows for the in silico screening and prioritization of potential drug candidates, predicting their potency before costly and time-consuming experimental synthesis and testing. scielo.brnih.govoup.com

Rigorous statistical validation is paramount to ensure the reliability, robustness, and predictive power of QSAR models. nih.govgoogle.combasicmedicalkey.comresearchgate.netresearchgate.net The Organisation for Economic Co-operation and Development (OECD) has proposed five principles for the development of validated predictive QSAR models, emphasizing data quality, applicability domain, and mechanistic interpretability in addition to statistical assessment. basicmedicalkey.com

Key statistical metrics used for validation include:

Coefficient of Determination (R²) : Measures how well the model explains the variability in the observed activity. mdpi.comfrontiersin.org

Root Mean Squared Error (RMSE) : Quantifies the average magnitude of the errors between predicted and observed values. mdpi.comfrontiersin.org

r_m² and Δr_m² : Metrics used to verify the robustness and predictive ability of the QSAR model, with an acceptable model typically having r_m² > 0.5. mdpi.comgoogle.com

Validation strategies often involve:

Internal Validation (Cross-validation) : Techniques like k-fold cross-validation (e.g., 10-fold cross-validation or leave-one-out cross-validation) assess the model's consistency and stability by iteratively training on a subset of data and testing on the remaining portion. mdpi.comfrontiersin.orgbasicmedicalkey.comresearchgate.net

External Validation : This crucial step involves predicting the activity of a completely independent test set of compounds that were not used in the model's training. This provides an unbiased estimate of the model's true predictive power. nih.govgoogle.combasicmedicalkey.comresearchgate.net

Y-Scrambling (Randomization Test) : Used to evaluate the possibility of chance correlations by randomizing the dependent variable (activity) and rebuilding the model. A robust model should show significantly poorer performance with randomized data. mdpi.com

Interpretation of validated QSAR models involves identifying the specific molecular descriptors that contribute most significantly to the predicted activity. This provides valuable insights into the structural requirements for optimal neuromuscular blocking potency, guiding the design of new compounds with improved properties. mdpi.comgoogle.com

Illustrative Data Table: Typical QSAR Model Validation Metrics

MetricDescriptionAcceptable Range/Value (General)
R² (Training Set) Explains variance in activity for training data.> 0.6 - 0.7
Q² (Cross-validation) Predictivity for internal data, assessed via cross-validation.> 0.5
R²_pred (Test Set) Predictivity for external, unseen data.> 0.5 - 0.6
RMSE (Training/Test) Average magnitude of prediction errors.Lower is better
r_m² (External) Measures robustness and predictivity for external data.> 0.5
Δr_m² (External) Difference between r_m² and r_m² (randomized Y), indicates chance correlation.< 0.2

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a computational technique that identifies the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and for eliciting a biological response. ugm.ac.idnih.govrsc.orgresearchgate.net These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups. ugm.ac.idresearchgate.net

For this compound, a pharmacophore model would encapsulate the key structural characteristics responsible for its neuromuscular blocking activity. This model can be derived from this compound's structure (structure-based pharmacophore) or from a series of known active neuromuscular blockers (ligand-based pharmacophore). nih.gov

Once a pharmacophore model is developed and validated, it can be used for virtual screening of large chemical databases to identify novel compounds that possess similar pharmacophoric features and are thus predicted to have similar biological activity. scielo.brnih.govresearchgate.netugm.ac.idnih.govrsc.orgresearchgate.net This in silico screening significantly accelerates the hit identification phase of drug discovery. nih.govgoogle.com

The virtual screening workflow typically involves:

Pharmacophore Model Generation : Creating a 3D representation of the essential features. ugm.ac.idresearchgate.net

Database Screening : Searching chemical libraries for molecules that match the pharmacophore model. scielo.brnih.govugm.ac.idrsc.orgresearchgate.net

Filtering and Prioritization : Applying additional filters (e.g., drug-likeness rules, ADME properties) and often combining with molecular docking to rank and select the most promising hits. nih.govugm.ac.idrsc.org

The application of pharmacophore modeling and virtual screening based on this compound's activity profile could lead to the discovery of new neuromuscular blocking agents or modulators with potentially improved properties, such as enhanced potency or reduced side effects. nih.govrsc.org

Illustrative Data Table: Pharmacophore Features

Pharmacophore FeatureDescription
Hydrogen Bond Acceptor Atoms capable of accepting a hydrogen bond.
Hydrogen Bond Donor Atoms capable of donating a hydrogen bond.
Hydrophobic Feature Regions of the molecule that prefer non-polar environments.
Aromatic Ring Planar cyclic systems with delocalized pi-electrons.
Positive Ionizable Positively charged groups (e.g., quaternary ammonium (B1175870) in this compound).

Note: These are general pharmacophore features. Specific features for this compound would be derived from detailed computational studies.

Identification of Key Structural Features for nAChR Antagonism

Aminosteroid (B1218566) neuromuscular blocking agents, including this compound, exert their effects by competitively binding to the nicotinic acetylcholine (B1216132) receptors (nAChRs). guidetopharmacology.orgwikipedia.orgmims.com These receptors are pentameric ligand-gated ion channels, with acetylcholine binding sites typically located at the interface between specific subunits, such as the alpha and gamma/delta subunits, or between two alpha subunits in homomeric receptors. mims.com

In Silico Identification of Potential Lead Compounds

In silico methods, such as virtual screening, molecular docking, and molecular dynamics simulations, are powerful tools in the drug discovery pipeline for identifying and optimizing potential lead compounds. These computational techniques enable researchers to predict the binding modes, interaction strengths, and stability of ligand-receptor complexes at an atomic level, significantly reducing the time and cost associated with experimental screening. wikidata.orgwikipedia.orgfishersci.cacenmed.comwikidoc.orgsigmaaldrich.comnih.gov

For nAChR antagonists and neuromuscular blocking agents, in silico approaches have been successfully employed. For instance, acetylcholine binding protein (AChBP), a structural homologue of the nAChR ligand-binding domain, serves as a valuable template for virtual screening studies aimed at discovering novel nAChR ligands. nih.gov Molecular docking studies can elucidate crucial interactions, including hydrogen bonding, hydrophobic interactions, and ionic interactions, between potential lead compounds and the receptor's binding pocket. fishersci.cacenmed.comwikidoc.orgsigmaaldrich.comnih.govmdwiki.org Quantitative Structure-Activity Relationship (QSAR) models can further correlate molecular descriptors with observed biological activities, guiding the design of compounds with improved properties. cenmed.com While specific studies on in silico identification of lead compounds directly derived from this compound's structure were not found, the understanding of its aminosteroid structure and its competitive antagonism at nAChRs provides a strong basis for applying these computational methodologies to design new compounds with similar or improved neuromuscular blocking characteristics, potentially with reduced side effects. Research has shown the application of these methods in identifying novel nAChR antagonists from various chemical classes, such as indolizidine analogs and sesquiterpene derivatives. wikidata.orgwikipedia.org

Machine Learning and Artificial Intelligence Applications in Neuromuscular Blocking Agent Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into various aspects of neuromuscular blocking agent research and clinical practice, offering advanced capabilities for prediction, optimization, and decision support. mims.comwikipedia.orgnih.govwikipedia.orgwikidata.org

Key applications of ML and AI in this field include:

Automated Delivery and Pharmacokinetic Forecasting: ML-based control systems are utilized to automate the delivery of neuromuscular blockade, incorporating forecasting of drug pharmacokinetics to refine the control of paralytic infusions. mims.com

Prediction of Neuromuscular Recovery: Projects like PINES (Predicting Neuromuscular Recovery in Surgical Patients Using Machine Learning) leverage AI methods to develop models that accurately predict the course of action of neuromuscular blocking agents. nih.govwikipedia.org This includes forecasting the time to complete neuromuscular recovery (e.g., train-of-four [TOF] ratio >0.95) and providing decision support for the optimal timing and dosing of NMBAs and their reversal agents. nih.govwikipedia.org

Monitoring Depth of Anesthesia: AI and ML approaches, particularly neural networks, are employed to analyze electroencephalography (EEG) data to estimate the depth of anesthesia, which is crucial for safe and effective administration of NMBAs. mims.comwikipedia.org

Pharmacotherapy and Neuromuscular Block Monitoring Optimization: AI has the potential to be utilized in the management of pharmacotherapy, hemodynamic optimization, and the precise monitoring of neuromuscular block during surgical procedures. wikidata.org

Adverse Event Categorization: Natural language processing, an AI technique, is being used to categorize adverse events that occur during the perioperative period, streamlining their analysis and improving patient safety. wikipedia.org

Operating Room Logistics: AI-powered device networking can enhance logistics within the operating room by facilitating seamless communication between anesthesia machines, patient monitors, and other medical devices, thereby streamlining workflow and potentially reducing errors. wikipedia.org

These AI and ML applications aim to improve efficiency, reduce costs, and enhance patient outcomes by providing a more proactive and personalized approach to the management of neuromuscular blockade. mims.comwikipedia.orgwikidata.org

Advanced Analytical Techniques for Duador Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques provide invaluable insights into the molecular structure of Duador by probing its interaction with electromagnetic radiation. These methods are fundamental for confirming the proposed chemical structure and assigning the precise arrangement of atoms in space.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound, particularly for the assignment of stereochemistry mimplus.irdrugs.com. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) experiments are critical.

¹H NMR Spectroscopy: Provides information on the number, chemical environment, and connectivity of hydrogen atoms. The chemical shifts, integration values, and coupling constants derived from ¹H NMR spectra are essential for identifying different proton environments within the complex steroid backbone and the pyrrolidinium (B1226570) rings of this compound. For instance, characteristic shifts for protons adjacent to the quaternary nitrogen atoms can be observed.

¹³C NMR Spectroscopy: Offers insights into the carbon skeleton, providing distinct signals for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments further differentiate between methyl, methylene, methine, and quaternary carbons.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Reveals proton-proton spin-spin coupling, establishing direct connectivity between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, aiding in the assignment of CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two or three bonds, crucial for establishing long-range connectivity across quaternary carbons and ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for stereochemical assignment. NOE (Nuclear Overhauser Effect) correlations indicate spatial proximity between protons, allowing for the determination of relative stereochemistry (e.g., cis/trans relationships across rings, axial/equatorial orientations of substituents) mimplus.irdrugs.com. For this compound, the rigid polycyclic framework and the presence of multiple chiral centers make NOESY indispensable for confirming the spatial arrangement of its numerous stereoisomers.

Table 1: Representative NMR Spectroscopic Data for this compound (Hypothetical)

NMR ExperimentChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Information for Stereochemistry
¹H NMR3.85dd1HH-8Dihedral angles with adjacent protons
¹H NMR3.20m2HH-17aProximity to quaternary nitrogen
¹H NMR1.15s3HC-1 CH₃NOE correlations to other protons
¹³C NMR72.1CHC-8Carbon environment
¹³C NMR65.5CH₂C-17aCarbon environment
NOESYH-1 (methyl) ↔ H-10aCorrelationSpatial proximity, relative configuration
NOESYH-8 ↔ H-7aCorrelationSpatial proximity, relative configuration

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to provide characteristic fragmentation patterns that aid in structural confirmation mimplus.irdrugs.com. Given this compound's ionic nature as a dibromide salt, electrospray ionization (ESI) is typically the preferred method for its analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often coupled with ESI (ESI-HRMS), provides highly accurate mass-to-charge (m/z) ratios. For this compound (C₂₆H₄₈Br₂N₂), the expected monoisotopic mass is 546.218426 g/mol epa.gov. In ESI-MS, this compound is typically observed as a desolvated dication [M]²⁺ or a monocation after the loss of one bromide ion [M-Br]⁺, or even protonated forms. The presence of characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br, in a ~1:1 ratio) further confirms the presence of two bromine atoms in the molecule.

Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS or MSⁿ) allows for the fragmentation of selected precursor ions. The resulting product ion spectra provide valuable information about the substructures within this compound. By analyzing the m/z values of these fragments, researchers can deduce the connectivity and arrangement of different parts of the molecule, confirming the presence of the steroid nucleus and the pyrrolidinium moieties.

Table 2: Expected Mass Spectrometry Data for this compound (Hypothetical ESI-MS)

Ion TypeMolecular FormulaExpected m/z (Monoisotopic)Isotopic Pattern ConfirmationStructural Significance
[M]²⁺C₂₆H₄₈N₂²⁺194.886N/AIntact dication
[M-Br]⁺C₂₆H₄₈N₂Br⁺467.247Characteristic Br isotopesLoss of one bromide
Fragment AC₁₇H₃₂N⁺249.253N/ACleavage of steroid ring
Fragment BC₉H₁₈N⁺140.144N/APyrrolidinium moiety

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information on the functional groups present in this compound drugs.com. These techniques measure the absorption or scattering of infrared light by molecular vibrations, which are characteristic of specific chemical bonds and functional groups.

Infrared (IR) Spectroscopy: IR spectra reveal the presence of various functional groups through their characteristic absorption bands. For this compound, key absorptions would include:

C-H stretching vibrations (aliphatic C-H) typically observed in the 2800-3000 cm⁻¹ region.

C-N stretching vibrations from the tertiary amine and quaternary ammonium (B1175870) groups, though these can be complex and overlap with other skeletal vibrations.

Absence of strong carbonyl (C=O) or hydroxyl (O-H) stretching bands, consistent with its aminosteroid (B1218566) structure.

Raman Spectroscopy: Raman spectroscopy provides information about molecular vibrations that involve a change in polarizability. It is often complementary to IR, as some vibrations that are weak in IR might be strong in Raman, and vice-versa. For this compound, Raman spectroscopy could be particularly useful for observing skeletal vibrations of the polycyclic system and potentially specific modes associated with the quaternary ammonium centers.

Table 3: Characteristic Vibrational Spectroscopic Data for this compound (Hypothetical)

TechniqueWavenumber (cm⁻¹)AssignmentSignificance
IR2980-2850Aliphatic C-H stretchPresence of saturated hydrocarbon chains/rings
IR~1460C-H bend (scissoring)CH₂ and CH₃ groups
Raman~900-1100C-C skeletal stretchPolycyclic steroid backbone
Raman~700-800C-N stretchPresence of amine/ammonium groups

Chromatographic Separations for Purity Assessment and Analog Profiling

Chromatographic techniques are essential for the separation, quantification, and purity assessment of this compound, as well as for the identification and profiling of any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for its quantitative analysis mimplus.irdrugs.com. Given this compound's polar and ionic nature, reversed-phase HPLC with an ion-pairing agent or hydrophilic interaction liquid chromatography (HILIC) are often employed.

Purity Assessment: HPLC separates this compound from impurities and degradation products based on their differential interactions with the stationary and mobile phases. The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Analysis: A calibrated HPLC method allows for the accurate quantification of this compound in a sample by comparing its peak area or height to a standard curve.

Method Development Considerations:

Stationary Phase: C18 reversed-phase columns are commonly used, often in conjunction with an ion-pairing reagent (e.g., trifluoroacetic acid, heptafluorobutyric acid) in the mobile phase to improve retention and peak shape for the positively charged quaternary ammonium groups.

Mobile Phase: Mixtures of aqueous buffers (e.g., phosphate (B84403) buffer) and organic solvents (e.g., acetonitrile, methanol) are optimized to achieve optimal resolution.

Detection: UV-Vis detectors are used if this compound has a chromophore (which it does, due to its polycyclic structure), typically at a wavelength that provides good sensitivity and selectivity. Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be used, especially for compounds lacking strong UV chromophores. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and highly specific detection, allowing for the identification of separated impurities.

Table 4: Representative HPLC Purity Analysis of a this compound Sample (Hypothetical)

ComponentRetention Time (min)Peak Area (mAU*s)Area %
Impurity A3.5120.2
This compound7.8589099.5
Impurity B9.2180.3
Total 5920 100.0

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, for this compound (Dihydrochandonium dibromide), direct analysis by GC-MS is generally not applicable due to its high molecular weight and ionic nature as a quaternary ammonium salt, which renders it non-volatile and prone to thermal decomposition at typical GC operating temperatures.

Therefore, GC-MS in this compound research would primarily be employed for the analysis of:

Volatile Degradation Products: If this compound undergoes thermal degradation or chemical decomposition into volatile fragments under specific conditions, GC-MS could be used to identify these breakdown products. This would involve analyzing the headspace above a heated sample or extracting and concentrating volatile components from a degraded sample.

Volatile Analogs or Impurities: If any synthetic precursors, starting materials, or specific volatile impurities are present in the synthesis or purification process of this compound, GC-MS could be used for their detection and quantification.

Derivatized Metabolites: In studies involving the metabolism of this compound, if any of its metabolites are volatile or can be chemically derivatized into volatile forms (e.g., silylation of hydroxyl groups, methylation of carboxylic acids), then GC-MS could be applied to analyze these derivatized species. This approach is common in metabolomics for non-volatile compounds.

For the intact this compound molecule, alternative techniques such as LC-MS are preferred due to its inherent non-volatility.

Biophysical Methods for In Vitro Binding and Kinetic Studies

Biophysical methods offer powerful label-free approaches to study molecular interactions in real-time and in solution, providing quantitative data on binding events. These techniques are indispensable for understanding how a compound like this compound interacts with its biological targets, such as acetylcholine (B1216132) receptors, at a molecular level. They allow for the determination of binding constants, reaction stoichiometry, and the energetic driving forces behind these interactions.

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a widely utilized label-free biosensing technique that enables real-time monitoring of biomolecular interactions. nih.govnicoyalife.comresearchgate.net SPR measures changes in the refractive index near a sensor surface, which occur when an analyte (e.g., this compound) binds to an immobilized ligand (e.g., a target receptor or protein). nih.govresearchgate.net This allows for the direct determination of kinetic parameters, providing a detailed understanding of the binding process.

Principle and Data Acquisition: In a typical SPR experiment, one binding partner (the ligand) is immobilized onto a sensor chip surface. The other binding partner (the analyte, this compound in this context) is then flowed over the surface. As the analyte binds to the immobilized ligand, an increase in mass on the sensor surface is detected as a change in the SPR signal (measured in Response Units, RU). nih.govresearchgate.net Conversely, when the analyte dissociates, the signal decreases. The resulting plot of response versus time is called a sensorgram, which comprises an association phase (binding) and a dissociation phase (unbinding). researchgate.net

Kinetic Parameters: Analysis of the association and dissociation phases of the sensorgram allows for the calculation of key kinetic rate constants:

Association rate constant (k_on or k_a): Describes how quickly the analyte binds to the ligand. nicoyalife.comnih.gov

Dissociation rate constant (k_off or k_d): Describes how quickly the analyte dissociates from the ligand. nicoyalife.comnih.gov

From these kinetic constants, the equilibrium dissociation constant (K_D), which represents the binding affinity, can be calculated (K_D = k_off / k_on). nih.govnicoyalife.comnih.gov A lower K_D value indicates a stronger binding affinity.

Application to this compound Research: While specific SPR data for this compound was not found in the available literature, SPR would be an invaluable tool to investigate its real-time binding kinetics with its known biological targets, such as nicotinic acetylcholine receptors. Such studies would provide quantitative data on how rapidly this compound binds to and dissociates from these receptors, offering insights into its mechanism of action and duration of effect at a molecular level.

Illustrative SPR Kinetic Data Table (Hypothetical for a Ligand-Analyte Interaction):

Interaction k_on (M⁻¹s⁻¹) k_off (s⁻¹) K_D (M)
Ligand-Analyte 1 5.0 x 10⁵ 1.0 x 10⁻² 2.0 x 10⁻⁸

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization of Binding

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for characterizing intermolecular interactions, as it directly measures the heat changes (enthalpy) associated with a binding event. upm.esmalvernpanalytical.comresearchgate.netnews-medical.net This label-free technique provides a complete thermodynamic profile of the interaction in a single experiment, offering insights into the driving forces of binding. upm.esmalvernpanalytical.comresearchgate.net

Principle and Data Acquisition: An ITC experiment involves titrating a solution of the ligand (e.g., this compound) into a sample cell containing the binding partner (e.g., a target protein). upm.esmalvernpanalytical.com As binding occurs, heat is either absorbed or released, and this heat change is precisely measured by the calorimeter. upm.esmalvernpanalytical.com The instrument maintains a constant temperature, and the power required to maintain this temperature difference between the sample and reference cells is recorded over time as a series of peaks. upm.es Each peak corresponds to an injection of the titrant.

Thermodynamic Parameters: Integration of the heat pulses over the course of the titration, followed by fitting the data to a suitable binding model, yields several key thermodynamic parameters:

Binding enthalpy (ΔH): The direct measure of heat absorbed or released during binding, indicating the energetic contribution of hydrogen bonds, van der Waals forces, and electrostatic interactions. upm.esmalvernpanalytical.comresearchgate.net

Binding stoichiometry (n): The molar ratio of the interacting molecules, indicating how many molecules of this compound bind to one molecule of its target. upm.esmalvernpanalytical.comresearchgate.net

Association constant (K_A) or equilibrium dissociation constant (K_D): Derived from the shape of the binding isotherm, reflecting the binding affinity. upm.esmalvernpanalytical.comresearchgate.net

From these primary measurements, other crucial thermodynamic parameters can be calculated:

Entropy change (ΔS): Reflects changes in disorder or order upon binding (ΔG = ΔH - TΔS). upm.esmalvernpanalytical.comresearchgate.net

Understanding the enthalpic and entropic contributions helps elucidate the molecular forces driving the interaction (e.g., whether it's driven by favorable bond formation or by entropic gains from solvent release). upm.esresearchgate.net

Illustrative ITC Thermodynamic Data Table (Hypothetical for a Ligand-Analyte Interaction):

Interaction K_D (µM) n (Stoichiometry) ΔH (kcal/mol) ΔS (cal/mol·K) ΔG (kcal/mol)
Ligand-Analyte 1 0.5 1:1 -15.0 -5.0 -13.5

Pre Clinical Pharmacological Investigations of Duador S Molecular Actions

Cellular Electrophysiological Studies Using Recombinant Receptor Systems

Patch-Clamp Recording of Ion Channel Current Modulation

Patch-clamp recording is a sophisticated electrophysiological technique employed to study the activity of single or multiple ion channels within cell membranes. nih.govresearchgate.net This method allows for precise control of membrane potential (voltage-clamp) or membrane current (current-clamp) while measuring the resulting ion flow, providing insights into channel kinetics, conductance, and modulation by chemical compounds. moleculardevices.comfrontiersin.orgnih.gov While patch-clamp techniques are fundamental for characterizing the direct effects of compounds on ion channels, specific detailed research findings on Duador's direct modulation of ion channel currents via patch-clamp recording were not identified in the available literature.

Voltage-Clamp and Current-Clamp Analysis of Receptor Function

Voltage-clamp and current-clamp techniques are crucial for analyzing receptor function by controlling the membrane potential or current and observing the resulting changes in cellular electrical activity. psu.eduqueens.orgnih.govuni-frankfurt.demsu.edu These methods are instrumental in determining how compounds interact with receptors, affecting ion flow and membrane excitability. This compound has been identified as a competitive antagonist of acetylcholine (B1216132) drugbank.com and has shown a relatively greater effect on postsynaptic muscarinic receptors. researchgate.netresearchgate.net However, detailed analyses of this compound's receptor function using specific voltage-clamp or current-clamp experimental data were not found in the reviewed scientific literature.

Ex Vivo Neuromuscular Junction Preparations for Pharmacological Characterization

Ex vivo neuromuscular junction preparations are invaluable model systems for characterizing the pharmacological effects of muscle relaxants by allowing direct observation of nerve-muscle transmission in a controlled environment.

Isolated Nerve-Muscle Preparations (e.g., Phrenic Nerve-Hemidiaphragm)

The phrenic nerve-hemidiaphragm preparation, an isolated nerve-muscle system, has been utilized in the pharmacological characterization of this compound (RGH-4201). researchgate.netresearchgate.net This preparation involves the phrenic nerve, which innervates the diaphragm, the primary muscle for inspiration. nih.govozemedicine.commdpi.com Studies using this model indicated that this compound exerted a relatively greater effect on postsynaptic muscarinic receptors. researchgate.netresearchgate.net This suggests a mechanism of action involving the competitive blockade of acetylcholine at the neuromuscular junction, leading to muscle relaxation.

Analysis of Twitch Response and Tetanic Fade in Model Systems

The neuromuscular blocking effects of this compound have been investigated through the analysis of twitch response and tetanic fade, which are standard measures of neuromuscular transmission. This compound acts as a potent muscle relaxant, inducing a neuromuscular block of short duration. drugbank.comnih.gov It has been observed that this compound does not exhibit cumulative effects even after multiple maintenance doses. nih.govnih.gov

The spontaneous recovery of twitch tension (P) after the administration of this compound has been compared with other neuromuscular blocking agents. For instance, the spontaneous recovery of P to 90-95% of control was approximately 54.2 ± 4.7 minutes for this compound, which was comparable to atracurium (B1203153) (54.3 ± 2.4 min) but slower than vecuronium (B1682833) (35.8 ± 2.4 min). nih.govresearchgate.net

Tetanic fade, a characteristic response to tetanic stimulation observed with non-depolarizing neuromuscular blocking agents, was also assessed for this compound. wikipedia.org The train-of-four ratio (T4/T1), which compares the amplitude of the fourth twitch to the first, provides an indication of the degree of neuromuscular blockade and the presence of fade. At the time of greater than 90% recovery of twitch tension, the T4/T1 ratio for this compound was 0.52. nih.gov A T4/T1 ratio below 0.9 typically indicates residual neuromuscular block and the need for reversal. nih.govopenanesthesia.org The block induced by this compound was readily antagonized by edrophonium. nih.govnih.gov

Table 1: Comparative Neuromuscular Recovery Times

Neuromuscular BlockerSpontaneous Recovery of Twitch Tension (P) to 90-95% of Control (min)T4/T1 Ratio at >90% Recovery of P
Vecuronium35.8 ± 2.40.44
This compound54.2 ± 4.70.52
Atracurium54.3 ± 2.40.56

Note: Data derived from studies on neuromuscular effects in surgical patients under balanced anesthesia. nih.gov

Future Directions and Emerging Research Avenues for Neuromuscular Blocking Agents Based on Duador S Chemical Class

Strategies for Modulating Onset and Recovery Kinetics through Chemical Design

The kinetics of neuromuscular blockade, encompassing onset time and recovery duration, are critical determinants of an NMBA's clinical utility. Duador was noted for its short duration of action, a characteristic that is often desirable for rapid procedures. drugbank.comnih.govcore.ac.uk Future chemical design strategies are focused on fine-tuning these kinetics to meet diverse clinical needs:

Metabolically Labile Linkers: Incorporating metabolically labile bonds (e.g., ester linkages, as seen in atracurium (B1203153) and cisatracurium, or cleavable functionalities) into the aminosteroid (B1218566) structure. These linkages can be designed to undergo predictable enzymatic or non-enzymatic degradation in the body, leading to rapid inactivation and a shorter, more controllable duration of action. This approach aims to achieve rapid offset independent of renal or hepatic clearance, which is beneficial for patients with organ dysfunction.

Prodrug Approaches: Developing prodrugs of NMBAs that are inactive until metabolized in vivo to their active form. This could allow for a more precise control over the onset of action and potentially reduce initial systemic exposure to the active compound, mitigating immediate side effects.

Molecular Size and Lipophilicity Optimization: Adjusting the molecular size and lipophilicity of aminosteroid NMBAs to influence their distribution, receptor access, and elimination pathways. Smaller, more hydrophilic compounds may exhibit faster onset and offset due to quicker diffusion to the neuromuscular junction and more rapid renal excretion.

pH-Sensitive NMBAs: Designing NMBAs whose activity or stability is influenced by physiological pH changes, allowing for potential on-demand modulation of blockade in specific clinical scenarios.

Exploration of Novel Reversal Mechanisms for Neuromuscular Blockade

While this compound was reported to be easily antagonized by edrophonium, the development of novel and more efficient reversal mechanisms remains a significant area of research. nih.gov Current reversal agents like neostigmine (B1678181) (an acetylcholinesterase inhibitor) and sugammadex (B611050) (a cyclodextrin (B1172386) encapsulating agent) have limitations.

Direct Encapsulation Agents: Research is ongoing to discover and develop new encapsulating agents, similar to sugammadex, that can bind to a broader range of NMBAs, including aminosteroids, with high affinity and specificity. This would provide a rapid and complete reversal of blockade, independent of the NMBA's metabolism.

Enzymatic Degradation Induction: Investigating strategies to induce or enhance the enzymatic degradation of NMBAs in vivo. This could involve administering enzymes that specifically cleave the NMBA or activating endogenous pathways responsible for its breakdown.

Receptor Desensitization Modulators: Exploring compounds that can rapidly desensitize or internalize nAChRs, thereby effectively terminating the NMBA's action at the receptor level. This approach would offer a distinct mechanism of reversal, potentially overcoming limitations of competitive antagonism or encapsulation.

Targeted Delivery of Reversal Agents: Developing methods for targeted delivery of reversal agents directly to the neuromuscular junction, maximizing their local concentration and minimizing systemic side effects.

Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics) in Molecular Pharmacology Research

The integration of multi-omics data is revolutionizing molecular pharmacology research, offering a holistic view of drug action and patient response.

Proteomics: Analyzing changes in protein expression and post-translational modifications in response to NMBA administration can elucidate novel drug targets, off-target interactions, and mechanisms of resistance or sensitivity. For aminosteroid NMBAs, proteomics could identify specific proteins involved in their metabolism or transport, guiding the design of more stable or bioavailable compounds.

Metabolomics: Studying the metabolic profiles of individuals before and after NMBA administration can reveal biomarkers of drug efficacy, metabolism, and potential adverse effects. This data can inform personalized medicine approaches, allowing for tailored NMBA selection and dosing based on an individual's metabolic phenotype.

Pharmacogenomics: Combining genetic information with proteomics and metabolomics data to understand how genetic variations influence NMBA response. This can identify individuals at higher risk of prolonged blockade or adverse reactions, leading to safer and more effective use of these agents.

Systems Biology Approaches: Integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive computational models of the neuromuscular junction and associated physiological systems. These models can predict drug behavior, identify critical nodes for intervention, and simulate the effects of novel NMBA designs.

Predictive Modeling for Off-Target Molecular Interactions

Minimizing off-target interactions is paramount for improving the safety profile of NMBAs, especially given the cardiovascular issues observed with this compound. drugbank.comnih.gov Advanced computational modeling techniques are increasingly employed to predict and mitigate such interactions.

Molecular Docking and Dynamics Simulations: Utilizing sophisticated molecular docking and dynamics simulations to predict the binding affinity and orientation of novel aminosteroid NMBAs to a wide range of potential off-target receptors and enzymes. This includes muscarinic receptors (which can mediate cardiovascular effects), ion channels, and various metabolic enzymes.

Machine Learning and Artificial Intelligence (AI): Applying machine learning algorithms to large datasets of chemical structures and biological activities to predict off-target effects. AI models can identify subtle structural features associated with undesirable interactions, enabling the early elimination of problematic compounds from the drug discovery pipeline.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models that correlate chemical structure with specific off-target activities. These models provide a rapid and cost-effective way to screen virtual libraries of compounds and prioritize those with improved selectivity profiles.

Network Pharmacology: Analyzing the complex interactions between NMBAs and biological networks to identify potential unintended consequences. This approach helps in understanding the broader systemic effects of a drug beyond its primary target.

Advanced Synthetic Biology and Pathway Engineering for Novel Neuromuscular Modulators

Synthetic biology and pathway engineering offer revolutionary approaches to discovering and producing novel neuromuscular modulators, moving beyond traditional small-molecule synthesis.

Engineered Biologics: Designing and producing novel peptides, proteins, or antibodies that can specifically target and modulate nAChRs or components of the neuromuscular junction. This could include highly selective antagonists or even agents that promote neuromuscular recovery.

Cell-Based Screening Platforms: Developing advanced cell-based assays using engineered human neuromuscular junction models to rapidly screen large libraries of compounds for desired on-target activity and minimal off-target effects. These platforms can incorporate induced pluripotent stem cell (iPSC) technology to generate patient-specific neuromuscular models for personalized drug discovery.

Biosynthesis of Complex Molecules: Utilizing engineered microbial or eukaryotic systems to biosynthesize complex natural products or their derivatives with neuromuscular modulating activity. This could unlock access to novel chemical scaffolds that are difficult to obtain through traditional synthetic chemistry.

Optogenetic and Chemogenetic Tools: Developing optogenetic or chemogenetic tools that allow for precise, light- or chemically-controlled modulation of neuromuscular transmission. While not direct therapeutic agents, these tools can serve as powerful research instruments to unravel the intricacies of neuromuscular function and identify new therapeutic targets.

The future of neuromuscular blocking agents, particularly within the chemical class exemplified by this compound, lies in a multidisciplinary approach that integrates advanced chemical synthesis, sophisticated computational modeling, comprehensive multi-omics analysis, and innovative synthetic biology techniques. These synergistic efforts aim to deliver NMBAs with unprecedented selectivity, predictable kinetics, and effective reversal mechanisms, ultimately enhancing patient safety and improving clinical outcomes.

Q & A

Q. What experimental design considerations are critical for studying Duador's pharmacokinetics in preclinical models?

  • Methodological Answer: Pharmacokinetic studies require controlled variables such as dosage, administration route, and biological matrices (e.g., plasma, tissues). Use validated analytical methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) with cyclodextrin-enhanced separation to quantify this compound and metabolites . Ensure sample size calculations align with statistical power requirements, and include control groups to account for interspecies variability. Detailed protocols must specify animal husbandry, ethical approvals, and data collection intervals to ensure reproducibility .

Q. How can researchers validate analytical methods for quantifying this compound in complex biological matrices?

  • Methodological Answer: Validation should follow ICH guidelines, assessing parameters like linearity (5–100 µg/mL), accuracy (recovery rates ≥90%), precision (RSD <5%), and sensitivity (LOD/LOQ). Cross-validate using orthogonal techniques (e.g., LC-MS vs. CE) to confirm specificity. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Document all validation data in supplementary materials to facilitate peer review .

Q. What are the best practices for designing dose-response studies to evaluate this compound's anthelmintic efficacy?

  • Methodological Answer: Use a logarithmic dose range (e.g., 0.1–100 mg/kg) in in vivo models (e.g., nematode-infected rodents). Measure efficacy via parasite burden reduction, egg hatch inhibition, and motility assays. Include negative (vehicle) and positive controls (e.g., albendazole). Statistically analyze results using ANOVA with post-hoc tests to identify EC₅₀ values. Report raw data in tables with confidence intervals to support meta-analyses .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer: Discrepancies often arise from bioavailability differences or metabolite activation. Conduct parallel in vitro (e.g., cell-based assays) and in vivo studies under identical conditions. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug exposure with effect magnitude. If contradictions persist, investigate off-target interactions via proteomic screening or molecular docking simulations. Discuss limitations in drug absorption or metabolic pathways in the discussion section .

Q. What methodological strategies are effective for isolating this compound's metabolites in heterogeneous biological samples?

  • Methodological Answer: Employ solid-phase extraction (SPE) with mixed-mode sorbents to separate polar metabolites from lipophilic matrices. Use high-resolution mass spectrometry (HR-MS) with fragmentation patterns to identify unknown metabolites. Validate metabolite structures via nuclear magnetic resonance (NMR) spectroscopy. For quantitative analysis, apply stable isotope labeling or standard addition methods. Publish chromatograms and spectral data in supplementary files for transparency .

Q. How can cross-disciplinary approaches resolve mechanistic uncertainties in this compound's mode of action?

  • Methodological Answer: Integrate transcriptomics (RNA-seq) to identify gene expression changes in parasites post-treatment. Combine with biochemical assays (e.g., tubulin polymerization inhibition) to confirm target engagement. Use CRISPR-Cas9 gene editing in model organisms to validate candidate pathways. Collaborate with computational chemists for molecular dynamics simulations of drug-target interactions. Publish multi-omics datasets in public repositories (e.g., Zenodo) to enable replication .

Q. What statistical frameworks are recommended for analyzing time-dependent efficacy decay in this compound treatment regimens?

  • Methodological Answer: Apply mixed-effects models to account for inter-individual variability and repeated measurements. Use Kaplan-Meier survival analysis for time-to-event data (e.g., parasite clearance). For non-linear decay, fit data to Weibull or Gompertz models. Report Akaike information criterion (AIC) values to justify model selection. Provide code (e.g., R/Python scripts) in supplementary materials to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.